molecular formula C₁₉H₃₀O₃ B047792 11beta-Hydroxyandrosterone CAS No. 57-61-4

11beta-Hydroxyandrosterone

Cat. No. B047792
CAS RN: 57-61-4
M. Wt: 306.4 g/mol
InChI Key: PIXFHVWJOVNKQK-PTXZMSDUSA-N
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Description

11beta-Hydroxyandrosterone, also known as 11β-hydroxyandrost-4-ene-3,17-dione, is an endogenous, naturally occurring steroid and androgen prohormone that is produced primarily in the adrenal glands . It is a natural human metabolite of 11beta-hydroxyandrosterone generated in the liver by UDP glucuonyltransferase .


Synthesis Analysis

11beta-Hydroxyandrosterone is biosynthesized in the androgen arm of the adrenal steroidogenesis pathway and subsequently metabolized by steroidogenic enzymes in vitro, serving as a precursor to recognized and novel androgenic steroids . It is a 11-oxygenated androgen metabolite of 11β-hydroxyandrostenedione .


Molecular Structure Analysis

11beta-Hydroxyandrosterone contains total 55 bond(s); 25 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aliphatic), 2 hydroxyl group(s), and 2 secondary alcohol(s) .


Chemical Reactions Analysis

11beta-Hydroxyandrosterone is metabolized by steroidogenic enzymes in vitro, serving as a precursor to recognized and novel androgenic steroids . It is suggested that 11beta-Hydroxyandrosterone could be metabolized in steroid-responsive peripheral tissues .

Mechanism of Action

Target of Action

11beta-Hydroxyandrosterone (11β-OHA4) is an endogenous, naturally occurring steroid and androgen prohormone . The primary targets of 11β-OHA4 are steroidogenic enzymes, which metabolize it in vitro . It serves as a precursor to recognized and novel androgenic steroids .

Mode of Action

The mode of action of 11β-OHA4 involves its metabolism by steroidogenic enzymes . These enzymes convert 11β-OHA4 into various androgenic steroids . The metabolism of 11β-OHA4 extends beyond the adrenal, suggesting that it could be metabolized in steroid-responsive peripheral tissues .

Biochemical Pathways

11β-OHA4 is biosynthesized in the androgen arm of the adrenal steroidogenesis pathway . This pathway involves a series of biochemical reactions that convert cholesterol into various steroid hormones.

Pharmacokinetics

It is known that 11β-oha4 is metabolized by steroidogenic enzymes, which suggests that it may have good bioavailability in tissues where these enzymes are present .

Result of Action

The metabolism of 11β-OHA4 results in the production of androgenic steroid metabolites . These metabolites can bind to and activate steroid receptors in various tissues, leading to a range of physiological effects. For example, in androgen-dependent prostate cancer cells, the metabolism of 11β-OHA4 yields androgenic steroid metabolites .

Action Environment

The action of 11β-OHA4 is influenced by the presence of steroidogenic enzymes, which are required for its metabolism . These enzymes are found in various tissues, and their expression levels can be influenced by a variety of factors, including age, gender, and disease state . Therefore, the action, efficacy, and stability of 11β-OHA4 can vary depending on these and other environmental factors .

Safety and Hazards

The safety data sheet for 11beta-Hydroxyandrosterone suggests handling it in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . It also suggests avoiding the formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Future Directions

Future investigations of 11beta-Hydroxyandrosterone may characterize it as a vital steroid with far-reaching physiological consequences . The metabolism of 11beta-Hydroxyandrosterone offers a robust mechanism for the production of known and novel C19 steroids, which not only have a potential role in normal steroidogenic tissue expressing enzymes but also within the context of disease .

properties

IUPAC Name

(3R,5S,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXFHVWJOVNKQK-PTXZMSDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301018932
Record name 11beta-Hydroxyandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 11-Hydroxyandrosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

11beta-Hydroxyandrosterone

CAS RN

57-61-4
Record name 11β-Hydroxyandrosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11beta-Hydroxyandrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11beta-Hydroxyandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11.BETA.-HYDROXYANDROSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JYD539GC3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 11-Hydroxyandrosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 11β-Hydroxyandrosterone significant in doping control?

A: 11β-Hydroxyandrosterone is a key metabolite of adrenosterone, a steroid hormone marketed as a performance-enhancing supplement []. By analyzing urine samples for elevated levels of 11β-Hydroxyandrosterone, doping control agencies can detect the use of adrenosterone. This is particularly important as adrenosterone is proposed to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol regulation, potentially leading to metabolic advantages for athletes [].

Q2: How can the origin of 11β-Hydroxyandrosterone be determined in a doping control setting?

A: Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) is employed to determine the origin of 11β-Hydroxyandrosterone in urine samples [, , ]. This technique analyzes the ratio of stable carbon isotopes (¹³C/¹²C) within the molecule. By comparing the ¹³C/¹²C ratio of 11β-Hydroxyandrosterone to that of other endogenous reference steroids like androsterone, scientists can identify if the 11β-Hydroxyandrosterone originated from exogenous sources, such as adrenosterone administration [].

Q3: Besides adrenosterone, are there other factors influencing 11β-Hydroxyandrosterone levels?

A: Research indicates that ¹³C/¹²C ratios of urinary steroids, including 11β-Hydroxyandrosterone, can vary based on geographical location, likely reflecting differences in dietary habits []. This underscores the importance of considering geographical factors when interpreting 11β-Hydroxyandrosterone levels in doping control.

Q4: What other applications does analyzing stable isotope ratios in urinary steroids have?

A: Beyond doping control, analyzing the deuterium/hydrogen (D/H) ratios of urinary steroids like 11β-Hydroxyandrosterone, alongside ¹³C/¹²C ratios, provides insights into steroid metabolism and production sites within the body []. This information can contribute to a more comprehensive understanding of steroid hormone pathways and their functions.

Q5: Are there any challenges associated with measuring 11β-Hydroxyandrosterone in urine?

A: Accurately measuring 11β-Hydroxyandrosterone and other steroid metabolites in urine necessitates rigorous sample preparation techniques. Researchers utilize a combination of high-performance liquid chromatography (HPLC) and derivatization steps to isolate and purify target steroids from the complex urine matrix [, ]. This ensures accurate and reliable results for doping control and metabolic studies.

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